molecular formula C7H6KO2 B1260764 Potassium benzoate CAS No. 582-25-2

Potassium benzoate

Cat. No.: B1260764
CAS No.: 582-25-2
M. Wt: 161.22 g/mol
InChI Key: MVHKJLPAUPVQIR-UHFFFAOYSA-N
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Description

Potassium benzoate is the potassium salt of benzoic acid, with the chemical formula C7H5KO2. It is widely used as a food preservative due to its ability to inhibit the growth of mold, yeast, and some bacteria. This compound is particularly effective in acidic environments (pH below 4.5), where it exists as benzoic acid .

Synthetic Routes and Reaction Conditions:

    One common method involves the oxidation of toluene to benzoic acid, followed by neutralization with potassium hydroxide:

    Oxidation of Toluene: C6H5COOH+KOHC6H5COOK+H2OC_6H_5COOH + KOH \rightarrow C_6H_5COOK + H_2O C6​H5​COOH+KOH→C6​H5​COOK+H2​O

    Another method is the hydrolysis of methyl benzoate with potassium hydroxide:

    Hydrolysis of Methyl Benzoate: C6H5COOCH3+KOHC6H5COOK+CH3OHC_6H_5COOCH_3 + KOH \rightarrow C_6H_5COOK + CH_3OH C6​H5​COOCH3​+KOH→C6​H5​COOK+CH3​OH

Industrial Production Methods: In industrial settings, this compound is typically produced by neutralizing benzoic acid with potassium hydroxide. The reaction is carried out in aqueous solution, and the product is then crystallized and dried .

Types of Reactions:

    this compound can undergo decarboxylation when heated with a strong base, producing benzene and potassium carbonate:

    Decarboxylation: C6H5COOK+KOHC6H6+K2CO3C_6H_5COOK + KOH \rightarrow C_6H_6 + K_2CO_3 C6​H5​COOK+KOH→C6​H6​+K2​CO3​

Common Reagents and Conditions:

    Strong Bases: Potassium hydroxide is commonly used in the decarboxylation reaction.

    Heat: Elevated temperatures are required to drive the decarboxylation process.

Major Products:

Mechanism of Action

Target of Action

Potassium benzoate, the potassium salt of benzoic acid, primarily targets mold, yeast, and some bacteria . It is widely used as a food preservative due to its antifungal and antibacterial properties .

Mode of Action

This compound works best in low-pH products, below 4.5, where it exists as benzoic acid . The mechanism of food preservation begins with the absorption of benzoic acid into the cell . If the intracellular pH changes to 5 or lower, the anaerobic fermentation of glucose through phosphofructokinase is decreased by 95% .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the anaerobic fermentation of glucose. The compound’s action leads to a significant decrease in these pathways when the intracellular pH drops to 5 or lower

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, studies on benzoic acid and its salts suggest that they are rapidly absorbed and excreted from the body . Benzoic acid is conjugated to glycine in the liver and excreted as hippuric acid . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of mold, yeast, and some bacteria growth . This makes it an effective preservative in a variety of food and beverage products, particularly those with a low pH .

Action Environment

The efficacy and stability of this compound are influenced by the pH of the environment. It is most effective in low-pH products, below 4.5, where it exists as benzoic acid . Additionally, in warm conditions or with exposure to ultraviolet light, this compound can react with certain chemicals to form benzene , a compound known to have harmful effects. Therefore, the storage conditions of products containing this compound can impact its action and safety.

Biochemical Analysis

Biochemical Properties

Potassium benzoate plays a significant role in biochemical reactions, particularly in food preservation. It inhibits microbial growth by disrupting the cellular processes of microorganisms. The compound interacts with enzymes such as phosphofructokinase, reducing the anaerobic fermentation of glucose by 95% when the intracellular pH drops to 5 or lower . This interaction is crucial for its preservative function, as it effectively halts the metabolic activities of harmful microbes.

Cellular Effects

This compound affects various types of cells and cellular processes. In microbial cells, it disrupts cellular metabolism by inhibiting key enzymes involved in energy production. This leads to a decrease in ATP production and overall cellular activity . In higher organisms, this compound can influence cell signaling pathways and gene expression. For instance, it has been observed to cause oxidative stress in cells, leading to changes in the expression of genes related to antioxidant defense mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It penetrates microbial cell membranes and dissociates into benzoic acid, which then disrupts the cell’s internal pH balance . This acidification inhibits enzyme activity, particularly those involved in glycolysis and energy production. Additionally, this compound can bind to and inhibit the activity of specific enzymes, further disrupting cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its preservative efficacy can decrease with prolonged exposure to light and heat, leading to the formation of benzene, a known carcinogen . Long-term studies have shown that this compound can cause cumulative oxidative damage in cells, affecting cellular function and viability over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it is generally considered safe and effective as a preservative. High doses can lead to toxic effects, including oxidative stress, DNA damage, and disruptions in metabolic processes . Studies have shown that excessive intake of this compound can cause adverse effects such as liver and kidney damage in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. Once ingested, it is metabolized in the liver to benzoic acid, which is then conjugated with glycine to form hippuric acid . This metabolite is excreted in the urine. The compound also interacts with enzymes such as benzoate-CoA ligase, which activates benzoate for further metabolism . These interactions can affect metabolic flux and the levels of various metabolites in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its small size and solubility in water . Once inside the cell, it is distributed to different cellular compartments, where it exerts its preservative effects. The compound can also interact with transport proteins that facilitate its movement across cellular membranes .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it can affect various metabolic processes. It does not have specific targeting signals or post-translational modifications that direct it to particular organelles . Its presence in the cytoplasm allows it to interact with enzymes and other biomolecules involved in cellular metabolism, thereby exerting its preservative effects.

Scientific Research Applications

Potassium benzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Sodium Benzoate: Another benzoic acid salt used as a preservative. It is similar in function but differs in its sodium content.

    Calcium Benzoate: Used in similar applications but contains calcium instead of potassium.

    Potassium Sorbate: Another potassium salt used as a preservative, effective against molds and yeasts but with a different chemical structure.

Uniqueness of Potassium Benzoate: this compound is unique in its high solubility in water and its effectiveness in acidic environments. It is particularly favored in applications where sodium content needs to be minimized, such as in low-sodium food products .

Properties

CAS No.

582-25-2

Molecular Formula

C7H6KO2

Molecular Weight

161.22 g/mol

IUPAC Name

potassium;benzoate

InChI

InChI=1S/C7H6O2.K/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);

InChI Key

MVHKJLPAUPVQIR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)[O-].[K+]

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.[K]

melting_point

for benzoic acidMelting range of benzoic acid isolated by acidification and not recrystallised 121,5 °C to 123,5 °C, after vacuum drying in a sulphuric acid desiccator

Key on ui other cas no.

582-25-2

physical_description

Pellets or Large Crystals
White crystalline powder
White solid;  [Reference #1] White powder;  [Aldrich MSDS]

Pictograms

Irritant

Synonyms

Acid, Benzoic
Benzoate, Potassium
Benzoic Acid
Potassium Benzoate
Ucephan

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The procedure of Example 1 was followed using phenyl benzoate (3.96 g, 20 mmol), potassium trimethylsilanolate (2.56 g, 20 mmol), dry tetrahydrofuran (50 mL), and a 5 h reaction time. Potassium benzoate (2.37 g, 74% yield) was isolated as a white solid: 1H NMR (D2O, DSS, 80 MHz) δ 7.4-8.0 (m, Ar--H's, 5H). Anal. Calcd. for C7H5KO2 : C, 52.48; H, 3.15; K, 24.41, Found: C, 50.28, 50.15, 52.45; H, 3.28, 3.36, 3.24; K, 24.80.
Quantity
3.96 g
Type
reactant
Reaction Step One
Name
potassium trimethylsilanolate
Quantity
2.56 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Potassium benzoate
Yield
74%

Synthesis routes and methods II

Procedure details

The procedure of Example 1 was followed using benzyl benzoate (9.6 mL, 50 mmol), potassium trimethylsilanolate (6.42 g, 50 mmol), dry ether (150 mL), and a 2 h reaction mixture. Potassium benzoate (5.9 g, 73% yield) was isolated as a white solid: 1H NMR (D2O) δ 7.1-8.0 ppm (m, Ar--H's, 5H). Anal. Calcd. for C7H5KO2 : C, 52.48; H, 3.15; K, 24.61. Found: C, 50.53, 50.76; H, 3.40, 3.21; K, 25.60, 25.50.
Quantity
9.6 mL
Type
reactant
Reaction Step One
Name
potassium trimethylsilanolate
Quantity
6.42 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Potassium benzoate
Yield
73%

Synthesis routes and methods III

Procedure details

In a separate run, a mixture of 61 g (0.5 mole) benzoic acid and 34.6 g (0.52 mole) potassium hydroxide in 146 g of distilled water was stirred at 80°-85° C. under a stream of air until 115 g of water had evaporated. The resulting mixture was cooled to yield solid potassium benzoate which contained 34 weight percent water based on the total material weight. A portion of the solid was removed for slurry viscosity measurement, and the rest of the solid was filtered to remove excess water. The filtered solid contained about 23 weight percent water based on the total material weight. Separate slurries of the wet KBz solid, and of the filtered KBz solid in terphenyl were prepared at 150° C. The slurry viscosities at 200° C. were 225 centipoise for the wet solid and 14.8 centipoise for the filtered solid.
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
34.6 g
Type
reactant
Reaction Step One
Name
Quantity
146 g
Type
solvent
Reaction Step One
Name
Quantity
115 g
Type
solvent
Reaction Step Two
Name
potassium benzoate

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium benzoate
Reactant of Route 2
Potassium benzoate
Reactant of Route 3
Potassium benzoate
Reactant of Route 4
Potassium benzoate
Reactant of Route 5
Potassium benzoate
Reactant of Route 6
Potassium benzoate
Customer
Q & A

Q1: How does potassium benzoate exert its antimicrobial effect?

A1: this compound disassociates in solution to release benzoic acid. This weak acid can penetrate microbial cells and disrupt their internal pH balance. [, , ] At a low pH, benzoic acid inhibits the enzyme phosphofructokinase, which plays a crucial role in glucose metabolism, ultimately hindering microbial growth. []

Q2: Against which microorganisms is this compound most effective?

A2: Research indicates that this compound exhibits a broad spectrum of activity, effectively inhibiting various bacteria, yeasts, and molds. [, , , ] Notably, it demonstrates promising results against foodborne pathogens like Listeria monocytogenes. [, , , ]

Q3: Can this compound be used synergistically with other preservatives?

A3: Yes, studies show that this compound, in combination with other organic acids or salts like sodium diacetate, lactic acid, or potassium sorbate, displays enhanced antimicrobial efficacy. [, , ] This "hurdle technology" approach helps to lower the required concentration of each preservative, potentially minimizing adverse effects on sensory qualities. [, ]

Q4: What are the typical applications of this compound as a preservative?

A4: this compound finds widespread use as a preservative in various food products, including beverages, sauces, and pickled foods, owing to its ability to inhibit microbial growth and extend shelf life. [, , , ] It's particularly favored in low-sodium formulations, replacing sodium benzoate. []

Q5: Can this compound be used in combination with irradiation to control microbial growth in food?

A5: Research demonstrates the effectiveness of combining low-dose irradiation with this compound and other preservatives like sodium lactate and sodium diacetate to control Listeria monocytogenes in ready-to-eat meat products. [, ] This approach can significantly extend the lag phase before bacterial growth, enhancing food safety. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: this compound has a molecular formula of C7H5KO2 and a molecular weight of 160.21 g/mol. [, ]

Q7: What is the structural difference between sodium benzoate and this compound?

A7: Both compounds share the same benzoate anion (C7H5O2−). The key difference lies in the cation; sodium benzoate contains a sodium ion (Na+), while this compound has a potassium ion (K+).

Q8: Are there different crystal forms of this compound?

A8: While this compound primarily exists as an anhydrous salt, research indicates the potential for different polymorphs. [, ] Further investigation is necessary to fully characterize these forms and their respective properties.

Q9: How can the presence of this compound be determined in food products?

A9: Several analytical methods can quantify this compound in food, including high-performance liquid chromatography (HPLC) techniques. [, , ] These methods are typically validated for accuracy, precision, and specificity to ensure reliable results. []

Q10: How is this compound metabolized in the body?

A12: Following ingestion, this compound is absorbed and primarily metabolized in the liver. [] It conjugates with glycine to form hippuric acid, which is then excreted in urine. []

Q11: Does this compound pose any environmental concerns?

A13: While considered generally safe for consumption, the environmental impact and degradation of this compound require attention. [] Research is needed to assess its potential ecotoxicological effects and develop strategies for responsible waste management and recycling. []

Q12: Are there any emerging research areas regarding this compound?

A14: Beyond its antimicrobial role, researchers are exploring alternative applications of this compound, including its potential use in drug delivery systems. [, ] This area holds promise for improving the targeting and efficacy of therapeutic agents. [, ]

Q13: What are some unanswered questions about this compound that warrant further investigation?

A13: Future research should focus on:

  • Fully characterizing the different polymorphs of this compound. [, ]
  • Understanding the long-term effects of this compound consumption in humans. [, ]
  • Assessing the environmental impact and developing sustainable practices for its production, use, and disposal. []
  • Exploring its potential in novel applications like drug delivery systems. [, ]

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